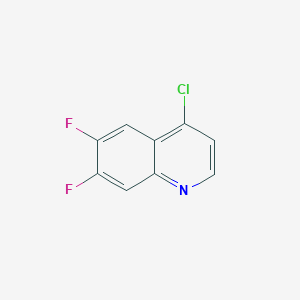

4-Chloro-6,7-difluoroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6,7-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLSHJNDRZAUOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C(=CC2=C1Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631073 | |

| Record name | 4-Chloro-6,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863785-94-8 | |

| Record name | 4-Chloro-6,7-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-6,7-difluoroquinoline chemical structure and molecular weight

The following technical guide details the chemical structure, synthesis, and reactivity of 4-Chloro-6,7-difluoroquinoline , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Physicochemical Properties

This compound is a halogenated quinoline scaffold.[1][2][3][4] Unlike its ubiquitous derivative ethyl this compound-3-carboxylate (used in fluoroquinolone antibiotic synthesis), this decarboxylated core serves as a specialized intermediate for kinase inhibitors (e.g., EGFR, VEGFR targets) and antimalarial 4-aminoquinoline analogs .

Core Data Table

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 863785-94-8 |

| Molecular Formula | C |

| Molecular Weight | 199.58 g/mol |

| Exact Mass | 198.999 g/mol |

| Physical State | Off-white to pale yellow solid (typically) |

| Solubility | Soluble in DCM, DMSO, Chloroform; poorly soluble in water |

| SMILES | FC1=C(F)C=C2N=CC(Cl)=CC2=C1 |

Structural Analysis

-

Quinoline Ring: The planar bicyclic aromatic system provides a rigid scaffold for binding to ATP-binding pockets in kinases.

-

C4-Chlorine: A highly reactive "leaving group" activated by the electron-deficient pyridine ring. It is the primary site for Nucleophilic Aromatic Substitution (S

Ar). -

C6, C7-Fluorines:

-

C6-F: Enhances lipophilicity and metabolic stability (blocks oxidation).

-

C7-F: A secondary electrophilic site. While less reactive than C4-Cl, it can undergo S

Ar under forcing conditions, allowing for bifunctionalization.

-

Synthetic Pathways (Protocol Design)

The synthesis of the decarboxylated core requires a modification of the standard Gould-Jacobs reaction . The key deviation is the decarboxylation step prior to chlorination, removing the C3-ester typically found in antibiotic precursors.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis from aniline precursor to the decarboxylated chlorinated core.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the generation of toxic gases (HCl) and corrosive reagents.

Step 1: Formation of the Enamino Ester

-

Reagents: Mix 3,4-difluoroaniline (1.0 eq) with Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

-

Conditions: Heat neat (solvent-free) at 110–120°C for 2–3 hours.

-

Observation: Ethanol byproduct is distilled off. The mixture solidifies upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs)

-

Solvent: Diphenyl ether (Dowtherm A).

-

Procedure: Add the enamino ester to boiling Dowtherm A (~250°C) rapidly.

-

Duration: 30–60 minutes.

-

Workup: Cool to room temperature. Dilute with hexane/ether to precipitate the Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Filter and wash.[5][6]

Step 3: Saponification & Decarboxylation (Critical Step)

To obtain the C3-unsubstituted core:

-

Hydrolysis: Reflux the ester in 10% NaOH to yield the carboxylic acid.

-

Decarboxylation: Reflux the carboxylic acid in Quinoline (solvent) with a catalytic amount of copper powder at 200–220°C.

-

Alternative: Reflux in concentrated H

SO

-

-

Result: Evolution of CO

yields 6,7-Difluoro-4-hydroxyquinoline (also known as the 4-quinolone tautomer).

Step 4: Chlorination

-

Reagent: Phosphorus Oxychloride (POCl

) (Excess, acting as solvent). -

Catalyst: DMF (Cat. amount) to form the Vilsmeier-Haack reagent in situ.

-

Procedure: Reflux the 4-quinolone in POCl

for 2–4 hours. -

Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water (Exothermic!).

-

Isolation: Extract with Dichloromethane (DCM), dry over MgSO

, and concentrate. -

Purification: Recrystallization from hexane/ethyl acetate or column chromatography.

Reactivity & Applications (S Ar Mechanism)

The chemical utility of this compound lies in its regioselective reactivity . The molecule possesses three electrophilic sites, but the C4-position is kinetically superior for nucleophilic attack.

Regioselectivity Hierarchy

-

C4-Cl (Primary Site): Most reactive due to the activation by the ring nitrogen (para-like position). Displaced by amines, thiols, and alkoxides under mild conditions (80°C).

-

C7-F (Secondary Site): Activated by the inductive effect of the N-heterocycle and the ortho-fluorine. Displaced by secondary amines (e.g., piperazine) under forcing conditions (>120°C, DMSO).

-

C6-F (Inert): Generally stable; remains to provide metabolic blocking.

Reactivity Diagram (Graphviz)

Figure 2: Competitive nucleophilic substitution pathways. C4 substitution is dominant.

Application in Drug Discovery

-

Kinase Inhibitors: The displacement of C4-Cl with substituted anilines yields 4-anilinoquinolines, a scaffold found in EGFR inhibitors (e.g., analogs of Gefitinib/Erlotinib).

-

Antimalarials: Reaction with 4-amino-1-diethylaminopentane yields analogs of Chloroquine, where the 6,7-difluoro substitution alters the pKa and accumulation in the parasite digestive vacuole.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1511944, Ethyl this compound-3-carboxylate. Retrieved from [Link]

- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

ChemSrc (2025). 4-Chloro-6,7-difluoroquinazoline and Quinoline Analogs Database. Retrieved from [Link]

- Organic Syntheses.4,7-Dichloroquinoline. Org. Synth. 1947, 27, 48. DOI: 10.15227/orgsyn.027.0048.

Sources

In-Depth Technical Guide: 6,7-Difluoro-4-chloroquinoline Scaffolds

Executive Summary

The 6,7-difluoro-4-chloroquinoline moiety is a critical pharmacophore in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. While the "free" quinoline (lacking the C3-carboxyl group) is chemically distinct, the term is frequently used in drug development to refer to its functionalized precursor: Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate .

This guide addresses the nomenclature, synthesis, and reactivity of this scaffold, specifically focusing on its role as the electrophilic "warhead" for attaching piperazinyl or pyrrolidinyl side chains in the synthesis of drugs such as Lomefloxacin and Sparfloxacin derivatives.

Nomenclature and Identification

Precise identification is paramount in regulatory filing and sourcing. The this compound scaffold is most commonly encountered commercially as its ethyl ester derivative.

Core Identification Data

| Parameter | Primary Commercial Entity | "Free" Heterocycle (Reference Only) |

| IUPAC Name | Ethyl this compound-3-carboxylate | This compound |

| Common Synonyms | 4-Chloro-6,7-difluoro-3-quinolinecarboxylic acid ethyl ester; 6,7-Difluoro-4-chloro-3-ethoxycarbonylquinoline | 6,7-Difluoro-4-chloroquinoline |

| CAS Number | 318685-01-7 | Not widely indexed; often synthesized in situ |

| Molecular Formula | C₁₂H₈ClF₂NO₂ | C₉H₄ClF₂N |

| Molecular Weight | 271.65 g/mol | 199.58 g/mol |

| Appearance | Off-white to pale yellow crystalline solid | Pale yellow solid |

| Melting Point | 132–136 °C | Varies by purity/method |

Critical Note: In medicinal chemistry databases, the "this compound" query often redirects to the 3-carboxylate ester (CAS 318685-01-7) or the 4-hydroxy precursor (CAS 1022091-46-8 family), as the C3-carboxyl group is essential for DNA gyrase binding activity in the final drug product.

Structural Analysis & Electronic Properties

The reactivity of this scaffold is defined by the interplay between the halogen substituents and the nitrogen heterocycle.

-

C4-Chlorine (Leaving Group): The chlorine at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atom (via the imine-like bond) and the electron-withdrawing ester group at C3 (if present) create a significant partial positive charge at C4.

-

C6/C7-Fluorines:

-

C6-F: Increases lipophilicity and cell penetration; generally stable during SNAr at C4.

-

C7-F: Provides a secondary site for SNAr. In many fluoroquinolone syntheses, the C7-fluorine is displaced by a secondary amine (e.g., piperazine) after or concurrently with manipulations at C4, depending on the specific protecting groups used. However, the C4-Cl is typically the primary electrophile due to the leaving group ability of chloride vs. fluoride.

-

Synthesis Protocol (Gould-Jacobs Reaction)

The industrial standard for generating this scaffold is the Gould-Jacobs reaction . This self-validating protocol ensures high regioselectivity.

Reaction Pathway Diagram

Figure 1: Step-wise synthesis of the this compound scaffold via the Gould-Jacobs pathway.

Detailed Methodology

Step 1: Condensation

-

Charge a reactor with 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

-

Heat to 110–140°C for 2–4 hours.

-

Validation: Monitor the evolution of ethanol vapor. Reaction is complete when ethanol distillation ceases.

Step 2: Cyclization (The Critical Step)

-

Add the resulting enamine intermediate dropwise into boiling Dowtherm A (diphenylether/biphenyl mixture) at 250–260°C .

-

Why: High temperature is required to overcome the activation energy for the intramolecular acylation.

-

Cool to room temperature. The product, ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate , will precipitate.

-

Filter and wash with hexane to remove Dowtherm A.

Step 3: Chlorination

-

Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (POCl₃) (excess, solvent/reagent).

-

Optional: Add catalytic DMF to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

-

Reflux (approx. 105°C) for 3–5 hours.

-

Workup (Safety Critical): Quench the reaction mixture slowly onto crushed ice/ammonia water. Maintain pH > 7 to prevent hydrolysis of the ester.

-

Extract with Dichloromethane (DCM) and crystallize.

Reactivity Profile: Nucleophilic Substitution

The utility of Ethyl this compound-3-carboxylate lies in its regioselective reactivity.[1]

Regioselectivity Hierarchy

When reacting with nucleophiles (e.g., N-methylpiperazine):

-

Position 4 (Cl): Most reactive due to the leaving group ability of Chloride (Cl⁻) and the activation by the protonated quinoline nitrogen during catalysis.

-

Position 7 (F): Reactive towards SNAr, especially after the C4 position has been substituted or if the reaction conditions (solvent/temperature) favor it.

-

Position 6 (F): Least reactive; typically retained in the final drug structure (e.g., Lomefloxacin).

Experimental Workflow: C4-Substitution

Figure 2: General workflow for nucleophilic substitution at the C4 position.

Protocol:

-

Dissolve the chloro-quinoline in dry Acetonitrile (ACN) or DMF .

-

Add Triethylamine (TEA) or K₂CO₃ (1.2 eq) as an acid scavenger.

-

Add the amine nucleophile (1.1 eq).

-

Heat to 60–80°C . Monitor by HPLC.

-

Observation: The reaction is usually rapid (1–3 hours). Prolonged heating may lead to substitution at the C7-fluorine.

Safety & Handling (MSDS Highlights)

-

Corrosivity: The 4-chloro derivative can hydrolyze to release HCl upon contact with moisture. Handle in a fume hood.

-

Skin/Eye Irritant: Causes severe eye irritation (H319) and skin irritation (H315).

-

Sensitizer: Fluoro-intermediates can be potent skin sensitizers.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

-

Krogstad, D. J., et al. (1997). Synthesis and Antimalarial Activities of 4-Aminoquinolines. Journal of Heterocyclic Chemistry, 34(1), 315. Link

-

AiFChem. (2025). Ethyl this compound-3-carboxylate Product Data. Link

-

PubChem. (2025).[2] Compound Summary: Ethyl this compound-3-carboxylate (CID 1511944).[3] National Library of Medicine. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890. Link

-

Beilstein Journals. (2012). Cyclopropanation–ring expansion of 3-chloroindoles... synthesis of 4-quinolone-3-carboxylic acid. Link

Sources

- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 318685-01-7 | Ethyl this compound-3-carboxylate - AiFChem [aifchem.com]

A Comparative Technical Guide: 4-Chloro-6,7-difluoroquinoline and 4,7-dichloroquinoline

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Subtle modifications to this heterocyclic system can profoundly influence molecular properties and biological activity. This guide provides an in-depth comparative analysis of two critical quinoline-based intermediates: 4-Chloro-6,7-difluoroquinoline and 4,7-dichloroquinoline. We will dissect their structural nuances, explore the resulting differences in physicochemical properties and reactivity, and contextualize their divergent yet significant applications in modern drug development, from classic antimalarials to targeted oncology therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causal relationships between structure and function for these key building blocks.

Introduction: The Quinoline Core and the Impact of Halogenation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in pharmaceutical sciences. Its rigid, planar structure and the presence of a basic nitrogen atom provide an ideal framework for designing molecules that can interact with a wide array of biological targets. Halogenation of the quinoline core is a primary strategy for modulating electronic properties, lipophilicity, metabolic stability, and receptor binding affinity.

This guide focuses on two key halogenated quinolines:

-

4,7-dichloroquinoline: A foundational intermediate, famously used in the synthesis of aminoquinoline antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] Its history is deeply intertwined with the global fight against malaria.[1]

-

This compound: A more modern building block, often associated with the synthesis of kinase inhibitors for targeted cancer therapy. The strategic placement of fluorine atoms dramatically alters the molecule's electronic profile and reactivity.

Understanding the distinct characteristics imparted by chlorine versus fluorine at different positions is paramount for rational drug design. This guide will illuminate these differences through a detailed structural, chemical, and application-focused comparison.

Structural and Physicochemical Analysis

The identity and position of halogen substituents are the primary drivers of the divergent properties of these two molecules. While both possess a reactive chlorine atom at the 4-position, the substitution on the benzo-fused ring (dichloro vs. difluoro) creates two electronically distinct scaffolds.

Caption: Logical workflow of SₙAr reactivity at the C4 position.

-

4,7-dichloroquinoline: The quinoline nitrogen and the C7-chloro group both withdraw electron density, making the C4 position sufficiently electrophilic to react with amines and other nucleophiles, though often requiring elevated temperatures (e.g., >100 °C). [3][4]

-

This compound: The intense, combined inductive effect of the C6 and C7 fluorine atoms makes the quinoline ring system significantly more electron-deficient. This has two consequences:

-

It dramatically increases the electrophilicity of the C4 carbon.

-

It stabilizes the negative charge of the Meisenheimer intermediate through induction.

Causality: This enhanced stability of the rate-determining intermediate means that SₙAr reactions on this compound proceed much more readily, often under milder conditions and with a broader range of nucleophiles compared to its dichloro counterpart.

-

Synthetic Pathways

Both compounds are typically synthesized via multi-step sequences starting from substituted anilines. The core logic involves constructing the quinoline ring system first, followed by chlorination to install the reactive C4-chloro group.

A common route for 4,7-dichloroquinoline begins with 3-chloroaniline, which is condensed with an oxaloacetic acid ester, cyclized, hydrolyzed, and decarboxylated to form 7-chloro-4-hydroxyquinoline. [1][3]The final, critical step is the chlorination of the hydroxyl group using a reagent like phosphorus oxychloride (POCl₃). [5][6] The synthesis of This compound often starts from 3,4-difluoroaniline. A similar strategy of condensation, cyclization, and decarboxylation yields the 4-hydroxy-6,7-difluoroquinoline intermediate, which is then chlorinated, typically with POCl₃ or thionyl chloride (SOCl₂), to yield the final product.

Applications in Drug Development: Two Scaffolds, Two Eras

The structural and reactivity differences directly translate into distinct applications in medicinal chemistry.

4,7-dichloroquinoline: The Antimalarial Backbone

4,7-dichloroquinoline is the quintessential precursor for the 4-aminoquinoline class of antimalarial drugs. [2]Its most notable derivatives are:

-

Chloroquine: Synthesized by reacting 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine. [3]For decades, it was a first-line treatment for malaria.

-

Hydroxychloroquine: An analogue of chloroquine with slightly different pharmacokinetic properties, also used for autoimmune diseases like lupus erythematosus and rheumatoid arthritis. [5] The 7-chloro group is considered crucial for the antimalarial activity of these compounds. The SₙAr reaction at the C4 position is the pivotal synthetic step in their manufacture. [7]

This compound: A Key to Modern Kinase Inhibitors

The highly reactive and electronically tuned nature of this compound makes it a valuable intermediate for complex, modern therapeutics, particularly small-molecule kinase inhibitors used in oncology. Many of these drugs target the ATP-binding site of kinases, and the quinoline core serves as a "hinge-binder."

Notable examples include:

-

Lapatinib (Tykerb®): An EGFR and HER2 tyrosine kinase inhibitor. The synthesis involves the SₙAr reaction of this compound with a substituted aniline derivative.

-

Afatinib (Gilotrif®): Another potent irreversible kinase inhibitor where the difluoroquinoline core is a key structural element.

Field Insight: The choice of the 6,7-difluoro substitution is not arbitrary. Fluorine atoms can form favorable interactions (such as hydrogen bonds or dipole-dipole interactions) with amino acid residues in the kinase active site, potentially enhancing binding affinity and selectivity. Furthermore, C-F bonds are exceptionally stable, which can block sites of metabolism and improve the pharmacokinetic profile of the drug.

Experimental Protocols: A Comparative SₙAr Reaction

To provide a practical illustration of the reactivity difference, the following section outlines a representative protocol for the reaction of each scaffold with a generic primary amine (R-NH₂).

Protocol 1: Synthesis of a 4-amino-7-chloroquinoline derivative

Objective: To demonstrate a typical SₙAr reaction with 4,7-dichloroquinoline.

Materials:

-

4,7-dichloroquinoline (1.0 eq)

-

Primary Amine (e.g., 4-aminophenol) (1.2 eq)

-

Solvent: Ethanol or N-Methyl-2-pyrrolidone (NMP)

-

Base (optional, e.g., K₂CO₃) (1.5 eq)

Procedure:

-

To a round-bottom flask, add 4,7-dichloroquinoline and the chosen solvent.

-

Add the primary amine and the base (if used).

-

Heat the reaction mixture to reflux (typically 120-160 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require 6-24 hours for completion. [8]5. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Self-Validation: The progress is monitored by the disappearance of the 4,7-dichloroquinoline spot on TLC. The identity of the product is confirmed by ¹H NMR and Mass Spectrometry, which will show the incorporation of the amine nucleophile and the loss of one chlorine atom.

Protocol 2: Synthesis of a 4-amino-6,7-difluoroquinoline derivative

Objective: To demonstrate the enhanced reactivity of this compound in an SₙAr reaction.

Materials:

-

This compound (1.0 eq)

-

Primary Amine (e.g., 4-aminophenol) (1.1 eq)

-

Solvent: Isopropanol or Acetonitrile

-

Base (optional, e.g., Diisopropylethylamine - DIPEA) (1.2 eq)

Procedure:

-

To a round-bottom flask, add this compound and the chosen solvent.

-

Add the primary amine and the base.

-

Heat the reaction mixture to a moderate temperature (typically 60-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress using TLC. The reaction is often complete within 2-8 hours.

-

Upon completion, cool the mixture to room temperature.

-

The product may crystallize directly upon cooling. If not, concentrate the solvent under reduced pressure.

-

Triturate the residue with a non-polar solvent like hexane or ether to induce precipitation.

-

Filter the solid, wash with the non-polar solvent, and dry under vacuum to obtain the purified product.

Trustworthiness Insight: The milder conditions (lower temperature, shorter reaction time) required for Protocol 2 are a direct and verifiable consequence of the electronic activation provided by the difluoro substituents. This efficiency is a key advantage in multi-step syntheses, often leading to higher overall yields and fewer side products.

Conclusion

While this compound and 4,7-dichloroquinoline share a common quinoline core and a reactive C4-chloro group, they are far from interchangeable. The substitution on the benzenoid ring—two chlorines versus two fluorines—fundamentally alters the electronic landscape of the molecule.

-

4,7-dichloroquinoline is a moderately activated system that has proven its immense value as the gateway to life-saving antimalarial drugs. Its chemistry is robust and well-established.

-

This compound is a highly activated, modern building block engineered for efficiency. The powerful inductive effects of its fluorine atoms facilitate SₙAr reactions under mild conditions, making it an ideal intermediate for the synthesis of complex, highly functionalized molecules like kinase inhibitors.

The choice between these two scaffolds is therefore a strategic one, dictated by the specific synthetic goal and the desired properties of the final target molecule. Understanding the underlying electronic principles that govern their reactivity allows drug development professionals to make informed decisions, leveraging the unique strengths of each building block to accelerate the discovery of new medicines.

References

-

Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

-

Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline. Retrieved from [5]9. Murugan, K., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4765. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Saini, M., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12, 4765. Retrieved from [Link] [9]12. Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link] [6]13. El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 442-451. Retrieved from [Link] [8]14. Martínez-Vargas, A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1639. Retrieved from [Link]

-

Summerfield, C. J., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link] [10]20. PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN103159747A - Synthetic method of lapatinib.

-

ResearchGate. (2012). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

-

Reddit. (2019). Why does Fluorine have a more inductive force than Chlorine?. Retrieved from [Link] [11]24. Google Patents. (n.d.). CN112830894A - Preparation method of chloroquine phosphate. Retrieved from [7]25. ResearchGate. (2014). Practical synthesis of lapatinib. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

- Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof.

-

Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link] [12]29. Romero, M., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Retrieved from [Link]

-

Tucker, J. L. (2012). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry, 14(11), 3093-3099. Retrieved from [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN112830894A - Preparation method of chloroquine phosphate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Solubility of 4-Chloro-6,7-difluoroquinoline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative of Solubility Profiling

4-Chloro-6,7-difluoroquinoline stands as a pivotal heterocyclic intermediate in modern medicinal chemistry, frequently utilized as a building block for targeted therapeutics. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being solubility. The solubility of an active pharmaceutical ingredient (API) or its intermediates dictates critical downstream parameters, including reaction kinetics, purification efficiency, formulation strategies, and ultimately, bioavailability.[1][2]

This guide addresses the notable absence of publicly available, empirical solubility data for this compound. In lieu of a simple data repository, this document provides a comprehensive framework for researchers to both predict and experimentally determine the solubility of this compound. We will dissect the molecule's structural attributes to forecast its behavior in various solvent classes and provide authoritative, step-by-step protocols for generating robust, high-quality solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for any research or drug development program.

Molecular Structure Analysis and Predicted Solubility Profile

To understand the solubility of this compound, we must first analyze its molecular structure and the interplay of its functional groups.

-

Quinoline Core: The bicyclic aromatic quinoline system is inherently hydrophobic and largely nonpolar. The nitrogen atom introduces a site for potential hydrogen bonding as an acceptor and imparts a weak basicity to the molecule.

-

4-Chloro Group: The chlorine atom is electron-withdrawing and increases the lipophilicity of the molecule, generally favoring solubility in nonpolar organic solvents.

-

6,7-Difluoro Groups: Fluorine is the most electronegative element, and its substitution on the benzene ring significantly alters the electronic properties of the molecule. Unlike the bulkier methoxy groups found in the common analog 4-chloro-6,7-dimethoxyquinoline, fluorine atoms are sterically small, comparable to hydrogen.[3] This substitution pattern is expected to decrease the molecule's ability to act as a hydrogen bond donor and may reduce its polarity compared to the dimethoxy analog, potentially lowering its solubility in polar protic solvents like alcohols.

Principle of "Like Dissolves Like": Based on this structure, the principle of "like dissolves like" predicts that this compound will exhibit poor solubility in highly polar solvents, particularly water, and progressively higher solubility in organic solvents of intermediate to low polarity.[1]

Expected Solubility Trend (Qualitative): Water < Alcohols (Methanol, Ethanol) < Acetonitrile < Esters (Ethyl Acetate) < Ethers (THF, Dioxane) < Chlorinated Solvents (Dichloromethane, Chloroform)

Theoretical Framework: The Thermodynamics of Dissolution

The process of dissolving a crystalline solid in a solvent is a thermodynamic equilibrium. The final solubility is determined by the balance between two primary energy components:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (requires energy).

-

Solvation Energy: The energy released when the individual solute molecules are surrounded and stabilized by solvent molecules. This is an exothermic process (releases energy).

The overall process can be visualized through a thermodynamic cycle. For dissolution to be favorable, the energy released during solvation must be sufficient to overcome the crystal lattice energy. The solubility of molecular crystals is often positive, meaning the process requires an input of energy, which is why heating often increases solubility.

Gold-Standard Protocol: Isothermal Shake-Flask Method for Thermodynamic Solubility

The Isothermal Shake-Flask method is the universally recognized gold standard for determining the equilibrium (thermodynamic) solubility of a compound. It ensures that the solution has reached a true saturation point, providing a definitive solubility value under specific conditions.

Causality Behind Experimental Choices

-

Excess Solid: Adding an excess of the compound is critical to ensure that the solution becomes saturated and that a solid phase remains in equilibrium with the liquid phase.

-

Prolonged Agitation: Continuous agitation for an extended period (typically 24-72 hours) is necessary to overcome kinetic barriers to dissolution and ensure the system reaches thermodynamic equilibrium.

-

Temperature Control: Solubility is temperature-dependent. A constant temperature bath is essential for reproducible and accurate measurements.

-

Phase Separation: Filtration or centrifugation is required to separate the saturated solution (supernatant) from the undissolved solid before analysis. This step must be performed carefully to avoid temperature changes or solvent evaporation.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. Ensure that the amount is sufficient to be visible as a solid suspension after the solvent is added.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the vials for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended.

-

Equilibrium Check: At 24 hours, take a sample from one set of vials. At 48 hours, take another sample. If the measured concentrations are consistent, equilibrium has been reached. If the concentration increases, continue agitation.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 1 hour to let the solid settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter. This removes any remaining solid particulates.

-

Dilution: Immediately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method. This prevents the compound from precipitating out of the saturated solution.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as the HPLC-UV protocol described in Section 5.0.

Experimental Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Method.

Protocol for Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust, reliable, and widely accessible method for accurately determining the concentration of a dissolved compound.

Causality Behind Experimental Choices

-

Calibration Curve: A multi-point calibration curve using standards of known concentration is essential for accurate quantification. It validates the linear response of the detector to the analyte.

-

Reversed-Phase Column (C18): A C18 column is a good starting point for a nonpolar to moderately polar compound like this compound, as it separates based on hydrophobicity.

-

Isocratic Elution: For a simple quantification method, an isocratic mobile phase (constant composition) is often sufficient and provides stable baselines and reproducible retention times.

-

UV Wavelength Selection: The wavelength for detection should be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity.

Step-by-Step Quantification Protocol

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10.0 mL of a suitable solvent (e.g., acetonitrile) to create a 1 mg/mL stock solution.

-

Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A typical range might be 1, 5, 10, 25, and 50 µg/mL.

-

HPLC Setup:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

UV Detector: Determine the λmax of the compound by scanning a standard solution (e.g., from 200-400 nm) and set the detector to this wavelength.

-

-

Analysis:

-

Inject the calibration standards in order of increasing concentration.

-

Plot the peak area response versus the known concentration for each standard.

-

Perform a linear regression on the data points. The resulting calibration curve should have a correlation coefficient (r²) of >0.995 to be considered valid.

-

Inject the diluted samples from the shake-flask experiment.

-

-

Calculation: Use the peak area of the unknown sample and the equation of the line from the calibration curve (y = mx + c) to calculate its concentration. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

Analytical Workflow Diagram

Caption: Workflow for HPLC-UV Quantification.

Data Presentation and Interpretation

All experimentally determined solubility data should be summarized in a clear and structured format to allow for easy comparison and analysis. The following table provides a template for presenting the results.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Dichloromethane | Chlorinated | 3.1 | TBD | TBD |

| Tetrahydrofuran (THF) | Ether | 4.0 | TBD | TBD |

| Ethyl Acetate | Ester | 4.4 | TBD | TBD |

| Acetone | Ketone | 5.1 | TBD | TBD |

| Acetonitrile | Nitrile | 5.8 | TBD | TBD |

| Ethanol | Protic Alcohol | 4.3 | TBD | TBD |

| Methanol | Protic Alcohol | 5.1 | TBD | TBD |

| Water | Aqueous | 10.2 | TBD | TBD |

| (TBD = To Be Determined Experimentally) |

Conclusion

While direct experimental solubility data for this compound is not currently available in the surveyed literature, its critical role in pharmaceutical research necessitates a thorough understanding of this property. By combining theoretical predictions based on molecular structure with the robust, gold-standard experimental protocols detailed in this guide, researchers can confidently and accurately generate the essential solubility data required for their work. The Isothermal Shake-Flask method coupled with HPLC-UV quantification provides a self-validating and trustworthy framework to guide reaction optimization, purification, and formulation development, thereby accelerating the journey from chemical intermediate to potential therapeutic agent.

References

-

ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

ChemRxiv. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. Retrieved from [Link]

-

Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 10(4), 1455–1476. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

-

Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Retrieved from [Link]

-

Yang, H., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Chemical Information and Modeling, 61(1), 105-112. Retrieved from [Link]

-

ResearchGate. (2014). Selective Direct Fluorination of Quinoline Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485. Retrieved from [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3409. Retrieved from [Link]

-

ACS Publications. (2020). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development. Molecular Pharmaceutics, 17(6), 1828–1849. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

- Yalkowsky, S. H., & Dannenfelser, R. M. (1992). Aquasol database of aqueous solubility. College of Pharmacy, University of Arizona.

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

Sources

Technical Guide: Safe Handling & Hazard Management of 4-Chloro-6,7-difluoroquinoline Scaffolds

This guide is structured as an advanced technical whitepaper for research and development professionals. It synthesizes standard safety data with practical, field-proven handling strategies for 4-Chloro-6,7-difluoroquinoline and its common derivative, Ethyl this compound-3-carboxylate .

Part 1: Chemical Identity & Strategic Context

The "Why" Behind the Molecule

In the landscape of kinase inhibitor development, This compound derivatives are not merely "building blocks"; they are activated electrophiles . The chlorine atom at the C4 position is highly susceptible to Nucleophilic Aromatic Substitution (

However, this same reactivity dictates its hazard profile. The electron-withdrawing fluorine atoms at C6 and C7 destabilize the ring system, enhancing the electrophilicity at C4 and, consequently, its potential for skin corrosion and non-specific protein binding.

Compound Identification

Most commercially available forms of this scaffold exist as the ethyl ester derivative, which stabilizes the molecule for storage while retaining the reactive C4-chlorine.

| Feature | Primary Commercial Form | Core Scaffold |

| Chemical Name | Ethyl this compound-3-carboxylate | This compound |

| CAS Number | 318685-01-7 | Custom Synthesis / Not Widely Listed |

| Molecular Formula | ||

| Molecular Weight | 271.65 g/mol | 199.58 g/mol |

| Physical State | Off-white to pale yellow solid | Solid |

| Solubility | DMSO, DCM, Ethyl Acetate | DMSO, DCM |

Part 2: Hazard Identification & Mechanism of Toxicity

GHS Classification (29 CFR 1910.1200)

While standard SDSs list "Irritant," the mechanism warrants a stricter classification in practice due to the hydrolysis potential of the C4-Cl bond.

-

Signal Word: WARNING (Treat as DANGER if handling >5g due to HCl generation potential).

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

The "Hidden" Hazard: Hydrolysis & Acid Generation

Unlike simple aryl chlorides, the 4-chloroquinoline moiety resembles an acid chloride in reactivity. Upon contact with moisture (mucous membranes, humid air), it can slowly hydrolyze to release Hydrochloric Acid (HCl) and the corresponding 4-quinolone.

-

Implication: Delayed burns are possible. A "tingling" sensation on the skin is often the first sign of micro-hydrolysis.

Visualization: Reactivity & Hazard Logic

The following diagram maps the chemical reactivity to the biological hazard, illustrating why specific PPE is required.

Figure 1: Mechanistic pathway of toxicity. The electrophilic C4 position drives both the desired synthesis and the unwanted biological toxicity.

Part 3: Risk Management & Experimental Protocols

Engineering Controls

-

Primary: All weighing and transfers must be performed inside a Chemical Fume Hood .

-

Static Control: These powders are often electrostatic. Use an anti-static gun or ionizer during weighing to prevent "flying powder" which increases inhalation risk.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the quinoline ring allows it to permeate compromised glove materials.

| Body Part | Recommended PPE | Rationale |

| Hands | Double Nitrile (0.11 mm min) | Prevents permeation of the organic scaffold. Change immediately upon splash. |

| Eyes | Chemical Goggles | Safety glasses are insufficient due to the risk of fine dust entering the eye and hydrolyzing to HCl. |

| Respiratory | N95 / P100 (if outside hood) | Only required if weighing >100mg outside containment (not recommended). |

Protocol: Safe Weighing & Transfer

Standard Operating Procedure (SOP) for Solid Handling

-

Preparation: Place a disposable balance draft shield or "weighing boat containment" inside the fume hood.

-

Neutralization Bath: Prepare a beaker of 5% Sodium Bicarbonate (

) solution nearby. This is your "quench station" for dirty spatulas. -

Transfer:

-

Do not dump the solid. Use a micro-spatula.

-

Immediately after transfer, dip the contaminated spatula into the

bath. This converts the reactive 4-chloro species to the inert 4-hydroxy quinolone (or simply neutralizes any generated HCl).

-

-

Decontamination: Wipe the balance area with a tissue soaked in 5%

, then water, then ethanol.

Part 4: Emergency Response & Stability

Spill Cleanup Decision Tree

In the event of a spill, the reactivity of the chlorine atom dictates the cleanup method. Do not simply sweep it up if moisture is present.

Figure 2: Decision logic for spill remediation. Note the emphasis on neutralization.

First Aid Measures

-

Eye Contact: Flush immediately for 15 minutes . Crucial: Lift the eyelids. The hydrophobic powder can get trapped under the lid and cause corneal burns over time.

-

Skin Contact: Wash with soap and water (not just water). Soap helps solubilize the lipophilic quinoline ring to remove it from the skin surface.

-

Inhalation: Move to fresh air. If wheezing occurs (sign of HCl irritation), seek medical attention.

Storage & Stability

-

Temperature: Store at 2-8°C (Refrigerate).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture will degrade the compound to the 4-hydroxy derivative (inactive impurity).

-

Incompatibilities: Strong oxidizers, Strong bases (will trigger rapid hydrolysis/substitution).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1511944, Ethyl this compound-3-carboxylate. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

The Sourcing Enigma of 4-Chloro-6,7-difluoroquinoline: A Technical Guide for Researchers

For Immediate Release

For researchers, scientists, and professionals in drug development, the procurement of specific chemical building blocks is a critical yet often challenging step. This guide addresses the sourcing landscape of 4-Chloro-6,7-difluoroquinoline, a heterocyclic compound of significant interest in medicinal chemistry. Our investigation reveals that this particular quinoline derivative is not a readily available, off-the-shelf product from major chemical suppliers. Consequently, this document provides a comprehensive technical overview of its probable synthesis, strategies for procurement through custom synthesis, and the necessary quality control measures to ensure the integrity of the final product.

The Significance of the Difluoro-Quinoline Scaffold

The quinoline core is a well-established pharmacophore present in numerous approved drugs. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The replacement of hydrogen or methoxy groups with fluorine can enhance metabolic stability, improve membrane permeability, and modulate the basicity of nearby nitrogen atoms.[1][2] Specifically, the 6,7-difluoro substitution pattern on the quinoline ring is of interest for its potential to serve as a bioisosteric replacement for the more common 6,7-dimethoxy substitution found in several kinase inhibitors.[3][4] This substitution can lead to altered binding affinities and pharmacokinetic profiles, making this compound a valuable tool for structure-activity relationship (SAR) studies in drug discovery.[5][6]

Procurement Strategy: The Path of Custom Synthesis

Given the absence of commercial listings for this compound, researchers must turn to custom synthesis. This approach offers the flexibility to obtain specific molecules tailored to research needs. The process involves contracting a specialized chemical synthesis company to prepare the compound on a fee-for-service basis.

Engaging a Custom Synthesis Partner

The selection of a reliable custom synthesis provider is paramount. Several companies specialize in the synthesis of complex heterocyclic compounds and are well-equipped to handle such projects.

Table 1: Potential Custom Synthesis Providers

| Company Name | Specialization | Website (for inquiry) |

| Life Chemicals | Heterocyclic and organometallic synthesis, compound libraries.[7] | |

| Otava Chemicals | Custom synthesis of organic molecules, chemical building blocks.[8] | [Link] |

| Taros Discovery | Synthetic chemistry R&D, custom synthesis for various industries.[9] | [Link] |

| Chembricks Laboratories | Chemical development of heterocyclic compounds, API intermediates.[10] | [Link] |

| Frontier Specialty Chemicals | Complex organic molecule synthesis, including heterocyclic compounds.[11] |

When approaching a potential partner, a comprehensive technical inquiry is crucial for obtaining an accurate quote and ensuring the successful delivery of the desired compound.

Diagram 1: Workflow for Engaging a Custom Synthesis Vendor

Caption: A typical workflow for procuring a custom-synthesized chemical compound.

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be devised based on established methodologies for analogous quinoline derivatives.[12][13] The proposed pathway involves two primary stages: the formation of the 6,7-difluoro-4-hydroxyquinoline intermediate and its subsequent chlorination.

Step 1: Synthesis of 6,7-Difluoro-4-hydroxyquinoline

This step can be achieved through a thermal cyclization reaction. The likely starting material is 3,4-difluoroaniline, which is commercially available.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask, combine 3,4-difluoroaniline with a slight molar excess of diethyl ethoxymethylenemalonate.

-

Initial Reaction: Heat the mixture, typically on a steam bath, to facilitate the initial condensation reaction and removal of ethanol.

-

Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether (Dowtherm A), and heated to a high temperature (around 250°C) to induce thermal cyclization.[13]

-

Saponification and Acidification: The cyclized product, an ester, is then saponified using an aqueous base like sodium hydroxide. Subsequent acidification with a strong acid (e.g., hydrochloric acid) will precipitate the 6,7-difluoro-4-hydroxy-3-quinolinecarboxylic acid.

-

Decarboxylation: The carboxylic acid intermediate is then decarboxylated by heating in a high-boiling point solvent to yield 6,7-difluoro-4-hydroxyquinoline.

Step 2: Chlorination of 6,7-Difluoro-4-hydroxyquinoline

The conversion of the 4-hydroxy group to a chloro group is a standard transformation in quinoline chemistry.

Experimental Protocol (Proposed):

-

Reaction Setup: Suspend the dried 6,7-difluoro-4-hydroxyquinoline in a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[14][15]

-

Chlorination: Heat the mixture under reflux for several hours (typically 4-12 hours at 90-120°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).[15]

-

Workup: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto a mixture of ice and water.

-

Purification: The crude this compound can be purified by extraction and subsequent recrystallization or column chromatography to achieve the desired purity.

Diagram 2: Proposed Synthesis of this compound

Caption: A plausible two-step synthesis for this compound.

Essential Analytical and Quality Control

For a custom-synthesized compound, rigorous analytical testing is non-negotiable to confirm its identity, purity, and structural integrity. The researcher should request the following data from the synthesis provider:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. The chromatogram should show a single major peak, and the purity level (e.g., >95%) should be clearly stated.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The mass spectrum should display the correct molecular ion peak corresponding to the chemical formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation. The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling patterns characteristic of the difluoro-quinoline scaffold.

It is also best practice for the receiving laboratory to perform its own analytical verification of the material before use in experiments.

Conclusion

While this compound is not a stock chemical, its synthesis is achievable through established chemical principles. By engaging with a reputable custom synthesis provider and specifying a rigorous set of analytical and quality control standards, researchers can confidently procure this valuable building block for their drug discovery and development programs. This guide provides the foundational knowledge to navigate the procurement process effectively, from initial inquiry to final product verification.

References

- Google Patents. "CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline." Accessed February 2, 2026.

-

Scribd. "Synthesis of 4,7-Dichloroquinoline." Accessed February 2, 2026. [Link]

- Google Patents. "CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method." Accessed February 2, 2026.

-

ResearchGate. "Synthesis of 4,7‐dichloroquinoline (6) using Meldrum's acid." Accessed February 2, 2026. [Link]

-

Quora. "How might one synthesis 4-chloro quinoline?" Accessed February 2, 2026. [Link]

-

Baxendale Group - Durham University. "Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents." Accessed February 2, 2026. [Link]

-

PubMed Central. "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Accessed February 2, 2026. [Link]

-

Organic Syntheses. "4,7-dichloroquinoline." Accessed February 2, 2026. [Link]

-

ResearchGate. "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Accessed February 2, 2026. [Link]

-

MDPI. "Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate." Accessed February 2, 2026. [Link]

-

ResearchGate. "(PDF) Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate." Accessed February 2, 2026. [Link]

-

PubMed Central. "Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation." Accessed February 2, 2026. [Link]

-

PubMed Central. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." Accessed February 2, 2026. [Link]

-

Otava Chemicals. "Custom Synthesis." Accessed February 2, 2026. [Link]

-

ChiroBlock. "Why Outsource Synthesis Tasks to CROs like ChiroBlock." Accessed February 2, 2026. [Link]

-

Taylor & Francis Online. "The role of fluorine in medicinal chemistry." Accessed February 2, 2026. [Link]

-

ResearchGate. "Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery | Request PDF." Accessed February 2, 2026. [Link]

-

ACS Publications. "Applications of Fluorine in Medicinal Chemistry." Accessed February 2, 2026. [Link]

-

ACS Measurement Science Au. "Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review." Accessed February 2, 2026. [Link]

-

ResearchGate. "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin." Accessed February 2, 2026. [Link]

-

SlideShare. "Application of Bioisosteres in Drug Design." Accessed February 2, 2026. [Link]

-

PubMed. "The role of fluorine in medicinal chemistry." Accessed February 2, 2026. [Link]

-

Taylor & Francis Online. "Full article: The nature of outsourced preclinical research – the example of chemical synthesis." Accessed February 2, 2026. [Link]

-

Inhance Technologies. "How Is Fluorine Used in the Medical Field?" Accessed February 2, 2026. [Link]

-

Chembricks Laboratories. "Custom Synthesis." Accessed February 2, 2026. [Link]

-

Semantic Scholar. "Analytical profile of the fluoroquinolone antibacterials. I. Ofloxacin." Accessed February 2, 2026. [Link]

-

ChemRxiv. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres." Accessed February 2, 2026. [Link]

-

Taros Discovery. "Custom Synthesis Service for your key compounds." Accessed February 2, 2026. [Link]

-

PolymerExpert. "What is custom synthesis and why you should outsource your chemical syntheses?" Accessed February 2, 2026. [Link]

-

ACS Publications. "Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection." Accessed February 2, 2026. [Link]

-

DigitalCommons@USU. "Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase." Accessed February 2, 2026. [Link]

-

Cambridge MedChem Consulting. "Bioisosteric Replacements." Accessed February 2, 2026. [Link]

-

MDPI. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications." Accessed February 2, 2026. [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Custom Synthesis [otavachemicals.com]

- 9. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 10. Custom Synthesis – Chembricks Laboratories [chembrickslabs.com]

- 11. Custom synthesis | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of 6,7-Difluoroquinoline Derivatives via Gould-Jacobs Protocol

Executive Summary

This Application Note details the synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate , a critical pharmacophore in the manufacturing of fluoroquinolone antibiotics (e.g., Ciprofloxacin, Norfloxacin).

The protocol utilizes the Gould-Jacobs reaction , a robust two-step sequence involving the condensation of an aniline with an alkoxymethylenemalonate followed by thermal cyclization.[1] Unlike generic textbook descriptions, this guide focuses on the specific thermodynamic and kinetic requirements of the 3,4-difluoroaniline substrate, addressing the challenges of regioselectivity and thermal management in high-boiling media (Dowtherm A).

Scientific Foundation & Mechanism

The Chemical Pathway

The synthesis proceeds via two distinct mechanistic phases:[2]

-

Addition-Elimination (Condensation): Nucleophilic attack of 3,4-difluoroaniline on diethyl ethoxymethylenemalonate (EMME) displaces ethanol, forming the anilinomethylenemalonate intermediate (Enamine).

-

Intramolecular Cyclization: A high-temperature electrocyclic ring closure (often described as an intramolecular Friedel-Crafts acylation) eliminates a second molecule of ethanol to form the quinoline core.

Why 3,4-Difluoroaniline? The fluorine atoms at positions 3 and 4 of the aniline dictate the regiochemistry. Due to the symmetry of the 3,4-substitution, cyclization occurs at the carbon ortho to the amine, leading exclusively to the 6,7-difluoro substitution pattern in the final quinoline.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical transition states.

Figure 1: Mechanistic pathway of the Gould-Jacobs reaction for fluoroquinolone scaffolds.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity | Notes |

| 3,4-Difluoroaniline | Substrate | >98% | Toxic; handled in fume hood. |

| Diethyl ethoxymethylenemalonate (EMME) | Electrophile | >97% | 1.1 molar equivalent. |

| Dowtherm A | Solvent | Industrial | Eutectic mix of biphenyl/diphenyl oxide.[3] BP: 258°C. |

| Ethanol | Byproduct | N/A | Must be removed to drive equilibrium. |

Step 1: Condensation (Enamine Formation)

Objective: Synthesize diethyl (3,4-difluoroanilino)methylenemalonate.

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (or vacuum distillation setup), add 3,4-difluoroaniline (1.0 equiv) and EMME (1.1 equiv).

-

Solvent: This step is best performed neat (solvent-free) to maximize reaction rate and simplify workup.

-

Reaction: Heat the mixture to 110–120°C .

-

Observation: Ethanol will begin to evolve.

-

Process Control: Apply slight vacuum (approx. 200 mbar) intermittently to facilitate ethanol removal, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Duration: 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:4) or HPLC.[2] The aniline spot should disappear.

-

Workup:

-

Cool the reaction mixture to room temperature. The oil will often solidify into a crystalline mass.

-

Recrystallize from Ethanol or Hexane/Ethanol mix if high purity is required, though the crude is often sufficient for Step 2.

-

Yield Target: >90%.

-

Step 2: Thermal Cyclization (The Critical Step)

Objective: Ring closure to form the quinolone core. Safety Alert: This step involves temperatures near the flash point of the solvent. Use a nitrogen blanket.

-

Setup: Equip a 3-neck flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Pre-heating: Charge the flask with Dowtherm A (10 mL per gram of intermediate). Heat to 255–260°C (reflux).

-

Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization (tar formation).

-

-

Addition: Dissolve the Enamine intermediate from Step 1 in a minimal amount of hot Dowtherm A (or add as a melt if stable). Add this solution dropwise to the refluxing solvent over 20–30 minutes.

-

Note: Maintain the temperature above 250°C during addition.

-

-

Reaction: Continue reflux for 45–90 minutes.

-

Endpoint: Evolution of ethanol ceases.

-

-

Workup:

-

Allow the mixture to cool slowly to room temperature. The product (Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate) is highly insoluble in cold Dowtherm A and will precipitate as an off-white to brownish solid.

-

Filtration: Filter the solid under vacuum.

-

Washing: Wash the cake copiously with acetone or hexane to remove residual Dowtherm A.

-

Drying: Dry in a vacuum oven at 60°C.

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Process Optimization & Troubleshooting

Solvent Selection Data

The choice of solvent for cyclization is the single most critical variable.

| Solvent | Boiling Point | Suitability | Outcome |

| Dowtherm A | 258°C | Optimal | High yield, easy precipitation workup. |

| Diphenyl Ether | 259°C | Good | Similar to Dowtherm A, but higher freezing point (26°C) makes handling harder. |

| Mineral Oil | >300°C | Poor | Difficult to wash off the product; product often oils out. |

| Polyphosphoric Acid | N/A | Alternative | Allows lower temp (100-140°C) but yields are often lower due to hydrolysis issues; viscous workup. |

Common Issues and Fixes

-

Problem: Dark "tar" formation in Step 2.

-

Cause: Concentration of intermediate is too high, leading to intermolecular polymerization.

-

Fix: Increase the volume of Dowtherm A and ensure slow, dropwise addition to the boiling solvent.

-

-

Problem: Low Yield in Step 1.

-

Cause: Incomplete removal of ethanol.

-

Fix: Use a vacuum or a nitrogen sweep to drive the equilibrium.

-

Safety Protocols (E-E-A-T)

-

Thermal Hazard: Dowtherm A has a flash point of ~113°C but is used at 260°C. Auto-ignition temperature is higher, but vapor leaks can be flammable.

-

Protocol: Ensure the apparatus is leak-free. Use a nitrogen blanket. Have a Class B fire extinguisher nearby.

-

-

Chemical Hazard: 3,4-difluoroaniline is toxic by inhalation and skin contact.[4]

-

Protocol: Double-gloving (Nitrile) and use of a fume hood are mandatory.

-

-

HF Generation: While the C-F bond is stable, thermal decomposition at >300°C can release trace Hydrogen Fluoride.

-

Protocol: Do not exceed 280°C.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939).[2][5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

-

Grohe, K., & Heberg, H. (1987). Cycloaracylation of Enamines I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie. (Foundational work on fluoroquinolone scaffolds).

-

Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. (Modern comparison of thermal vs. microwave methods).

-

Organic Syntheses. 4,7-Dichloroquinoline (Classic Gould-Jacobs Protocol). Coll. Vol. 3, p. 272 (1955).

Sources

Technical Application Note: Optimized Chlorination of 6,7-Difluoro-4-Hydroxyquinoline

Strategic Context & Application

The conversion of 6,7-difluoro-4-hydroxyquinoline (also referred to as 6,7-difluoro-4-quinolone) to 4-chloro-6,7-difluoroquinoline is a pivotal junction in the synthesis of third-generation fluoroquinolone antibiotics, such as Lomefloxacin and Sparfloxacin derivatives.

While standard chlorination protocols exist, this specific substrate presents unique challenges due to the electron-withdrawing nature of the vicinal fluorine atoms at positions 6 and 7. These substituents reduce the nucleophilicity of the heteroaromatic ring, necessitating optimized activation strategies. This guide moves beyond generic "cookbook" chemistry to provide a robust, scalable, and mechanistically grounded protocol.

Key Technical Challenges

-

Tautomeric Equilibrium: The substrate exists primarily as the 4-quinolone tautomer, requiring electrophilic activation of the carbonyl oxygen to facilitate nucleophilic displacement by chloride.

-

Exothermic Quenching: The hydrolysis of excess POCl₃ is highly exothermic and can be delayed, posing significant safety risks during scale-up.

-

Hydrolytic Instability: The 4-chloro product is susceptible to hydrolysis back to the starting material if the workup pH and temperature are not strictly controlled.

Mechanistic Principles

Understanding the mechanism is essential for troubleshooting. The reaction is not a simple substitution; it proceeds through an activated phosphate ester intermediate.[1] We utilize N,N-Dimethylformamide (DMF) as a catalyst, which reacts with POCl₃ to form the electrophilic Vilsmeier-Haack reagent (chloroiminium ion), significantly lowering the activation energy.

Reaction Pathway Visualization

Figure 1: Catalytic cycle showing the activation of the quinolone oxygen via the Vilsmeier species, facilitating the substitution of the hydroxyl group with chlorine.[2][3][4]

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linear for scale-up. It prioritizes the use of a co-solvent (Toluene) to improve thermal control and reduce the volume of POCl₃ required, enhancing safety.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[5][6][7] | Amount (50 mmol) | Role |

| 6,7-Difluoro-4-hydroxyquinoline | 181.14 | 1.0 | 9.06 g | Substrate |

| Phosphoryl Chloride (POCl₃) | 153.33 | 3.0 | 14.0 mL (23.0 g) | Reagent |

| DMF | 73.09 | 0.1 | 0.4 mL | Catalyst |

| Toluene (Anhydrous) | 92.14 | N/A | 50 mL | Solvent |

| Sodium Hydroxide (20% aq) | 40.00 | N/A | As required | Quench/Neutralization |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Apparatus: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to trap evolved HCl gas.

-

Charging: Under a gentle nitrogen stream, charge the flask with 6,7-difluoro-4-hydroxyquinoline (9.06 g) and Toluene (50 mL) .

-

Note: The starting material will likely be a suspension. This is normal.

-

-

Reagent Addition: Add POCl₃ (14.0 mL) via a pressure-equalizing addition funnel over 10 minutes at room temperature.

-

Catalyst Addition: Add DMF (0.4 mL) dropwise.

-

Observation: You may observe a slight exotherm or color change as the Vilsmeier reagent forms.

-

Phase 2: Reaction

-

Heating: Heat the mixture to reflux (internal temperature ~105-110°C).

-

Monitoring: Maintain reflux for 2 to 4 hours .

-

Endpoint Validation: Monitor by TLC (Eluent: 50% Ethyl Acetate / 50% Hexane). The starting material (polar, low Rf) should disappear, and the product (less polar, high Rf) should appear.

-

HPLC: If available, look for >98% conversion.

-

Phase 3: Workup (The Critical Step)

-

Concentration: Cool the reaction mixture to ~50°C. Transfer to a rotary evaporator and remove the majority of the Toluene and excess POCl₃ under reduced pressure.

-

Quenching (Reverse Quench):

-

Prepare a beaker with 100 g of crushed ice and 50 mL water .

-

Dissolve the residue from the rotovap in a minimal amount of Dichloromethane (DCM) or fresh Toluene (~20 mL).

-

SLOWLY pour the organic residue into the vigorously stirred ice slurry.

-

Why? Adding water to the concentrated acid chloride residue can cause an explosive eruption. Always add the reaction mixture to the water.

-

-

Neutralization: Slowly adjust the pH of the aqueous slurry to pH 8–9 using 20% NaOH or saturated NaHCO₃ .

-

Precipitation: The product, this compound, typically precipitates as an off-white to pale yellow solid at this stage.

-

Phase 4: Isolation

-

Filtration: Filter the solid precipitate using a Buchner funnel.

-

Washing: Wash the cake with copious water (to remove inorganic salts) and then with cold hexane (to remove organic impurities).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Workflow & Safety Logic

The following diagram illustrates the logical flow and critical control points (CCPs) for safety and purity.

Figure 2: Operational workflow highlighting the "Critical Safety Zone" where POCl₃ hydrolysis management is required.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet reagents or insufficient activation. | Ensure Toluene is anhydrous.[5] Increase DMF catalyst load to 0.2 equiv. |

| Low Yield | Hydrolysis during workup. | Do not allow the quench mixture to become hot.[8] Ensure pH is adjusted to >8 rapidly but carefully. |

| Violent Quench | Excess POCl₃ remaining. | Ensure thorough evaporation of POCl₃ before quenching.[8] Use a larger volume of ice. |

| Product is Oily | Impurities or solvent retention. | Extract the quenched aqueous layer with DCM, dry over MgSO₄, and concentrate. Recrystallize from Hexane/EtOAc. |

Self-Validating Check

-

Before Quenching: Take a 0.1 mL aliquot, quench in 1 mL MeOH, and run TLC. If starting material remains, do not proceed to workup; add more POCl₃ and reflux longer.

-

During Neutralization: Monitor temperature. If T > 20°C, add more ice. High temperatures during basification favor the hydrolysis of the chloro-product back to the hydroxy-starting material.

References

-

BenchChem. (2025).[1][4] Preparation of 4-Chloro-6,7-dimethoxyquinoline Using Phosphorus Oxychloride: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from

-

Organic Syntheses. (2012). Preparation of H,4 PyrrolidineQuin-BAM (PBAM). Org. Synth. 2012, 89, 380-393. Retrieved from [9]

-

Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.[4][10] Retrieved from

-

Molecules (MDPI). (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]